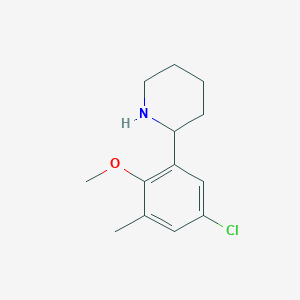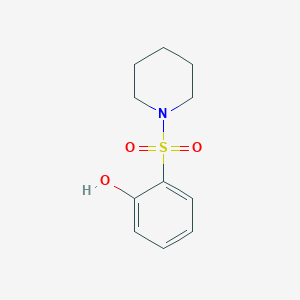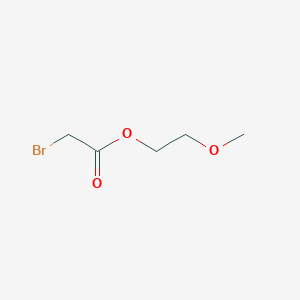
3,5-Diisopropylaniline
Vue d'ensemble
Description
3,5-Diisopropylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where two isopropyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is a colorless liquid, although it can appear yellow or brown due to impurities. It is used as an intermediate in the production of various chemicals, including pharmaceuticals, synthetic resins, and antioxidants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diisopropylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with isopropyl halides in the presence of a base. The reaction typically occurs under reflux conditions with a solvent such as toluene or xylene. Another method involves the Friedel-Crafts alkylation of aniline with isopropyl chloride using aluminum chloride as a catalyst .
Industrial Production Methods
In industrial settings, this compound is often produced through a continuous flow process. This method involves the reaction of aniline with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diisopropylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitro compounds.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Quinones, nitro compounds.
Reduction: Amine derivatives.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Applications De Recherche Scientifique
3,5-Diisopropylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for coordination chemistry.
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of synthetic resins, antioxidants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Diisopropylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. In industrial applications, it may function as a stabilizer or catalyst, influencing the properties of the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diisopropylaniline: Another isomer with isopropyl groups at the 2 and 6 positions.
2,4-Diisopropylaniline: Isomer with isopropyl groups at the 2 and 4 positions.
3,4-Diisopropylaniline: Isomer with isopropyl groups at the 3 and 4 positions.
Uniqueness
3,5-Diisopropylaniline is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The position of the isopropyl groups can affect the compound’s steric hindrance and electronic distribution, making it distinct from other isomers .
Propriétés
IUPAC Name |
3,5-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOAOVKVNRTSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Ethylimidazo[1,5-a]pyridine-1-yl)-2,2,2-trifluoroethanone](/img/structure/B7906191.png)





![4-[(3-Chlorophenyl)sulfonyl]piperidine](/img/structure/B7906243.png)




